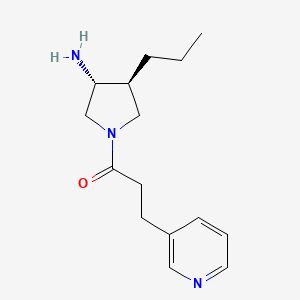

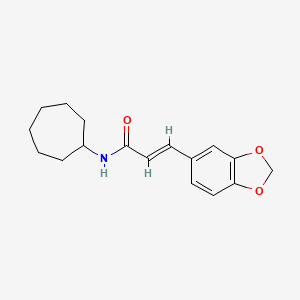

(3R*,4S*)-4-propyl-1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves asymmetric 1,3-dipolar cycloaddition reactions, a method that allows for the construction of complex and chiral molecular frameworks efficiently. For instance, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, was synthesized through a 1,3-dipolar cycloaddition reaction followed by reduction processes, showcasing the versatility and effectiveness of such synthetic routes in producing pyrrolidine derivatives with desired stereochemistry (Kotian et al., 2005).

Applications De Recherche Scientifique

Pyrrole and Pyrrolidine Chemistry

Pyrrolidine derivatives, including compounds like (3R*,4S*)-4-propyl-1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-amine, represent a key class of heterocyclic compounds with wide-ranging applications in chemical synthesis and material science. These compounds are pivotal in the synthesis of biologically important molecules and advanced materials. Pyrrole, a five-membered aromatic heterocycle, and its derivatives such as pyrrolidines, are fundamental units in many important biological molecules like heme and chlorophyll. Their extensive use in synthetic chemistry is attributed to the unique reactivity of the nitrogen atom in the ring, which enables the formation of various functional derivatives including aldehydes, ketones, acids, esters, and more. These derivatives find applications in solvents, dyes, and as intermediates in the synthesis of complex organic molecules (L. R. Anderson & Kou-Chang Liu, 2000).

Asymmetric Synthesis

The field of asymmetric synthesis has greatly benefited from pyrrolidine derivatives. For instance, enantioselective A(3) reactions using secondary amines, including pyrrolidines, have been developed using copper iodide and acid-thiourea catalyst combinations. This methodology allows for the synthesis of propargylamines with high enantiomeric excesses, showcasing the utility of pyrrolidine derivatives in the creation of chiral molecules, which are essential in pharmaceuticals and agrochemicals (Chen Zhao & D. Seidel, 2015).

Pharmacological Research

While focusing on non-drug-related applications, it's worth noting that pyrrolidine derivatives have been extensively explored in pharmacological research for their potential in treating various diseases. For instance, certain pyrrolidine derivatives have been identified as high-affinity antagonists for specific receptors, demonstrating the broad potential of these compounds in biomedical research. However, details on drug use, dosage, and side effects are excluded as per the requirements (S. Grimwood et al., 2011).

Material Science

In material science, pyrrolidine derivatives have contributed to the development of conducting polymers. Polypyrroles, for example, are synthesized from pyrrole derivatives and have been used to create highly stable, electrically conducting films. These materials have applications in electronics, energy storage, and sensors, illustrating the versatility of pyrrolidine derivatives in creating advanced functional materials (L. R. Anderson & Kou-Chang Liu, 2000).

Propriétés

IUPAC Name |

1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-2-4-13-10-18(11-14(13)16)15(19)7-6-12-5-3-8-17-9-12/h3,5,8-9,13-14H,2,4,6-7,10-11,16H2,1H3/t13-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXQSGZEOOVEHK-KBPBESRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N)C(=O)CCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1N)C(=O)CCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5572719.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5572743.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide](/img/structure/B5572758.png)

![2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5572766.png)

![N'-(2-furylmethylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5572768.png)

![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)